molecular formula C6H9NO B6599015 4-methyl-2-azabicyclo[2.1.1]hexan-3-one CAS No. 1784576-87-9

4-methyl-2-azabicyclo[2.1.1]hexan-3-one

Cat. No.: B6599015
CAS No.: 1784576-87-9
M. Wt: 111.14 g/mol
InChI Key: GOBSGZFGJCGGPB-UHFFFAOYSA-N
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Description

4-methyl-2-azabicyclo[2.1.1]hexan-3-one is a bicyclic compound that features a nitrogen atom within its structure.

Chemical Reactions Analysis

4-methyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with specific molecular targets and pathways. The compound’s rigid, three-dimensional structure allows it to fit into enzyme active sites or receptor binding pockets more effectively than flat, aromatic compounds. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

4-methyl-2-azabicyclo[2.1.1]hexan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6-2-4(3-6)7-5(6)8/h4H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBSGZFGJCGGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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